molecular formula C9H5BrN2O3 B13903963 8-bromo-6-nitro-1H-quinolin-2-one

8-bromo-6-nitro-1H-quinolin-2-one

Katalognummer: B13903963
Molekulargewicht: 269.05 g/mol
InChI-Schlüssel: WADJJNBDJULHOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-6-nitro-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolin-2-one family. This compound is characterized by the presence of a bromine atom at the 8th position and a nitro group at the 6th position on the quinolin-2-one core structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-6-nitro-1H-quinolin-2-one typically involves the bromination and nitration of quinolin-2-one derivatives. One common method includes the bromination of 6-nitroquinolin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Bromo-6-nitro-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 8-bromo-6-nitro-1H-quinolin-2-one is primarily related to its ability to interact with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the bromine atom can facilitate binding to specific protein targets, enhancing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 8-Bromo-6-nitro-1H-quinolin-2-one is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .

Eigenschaften

Molekularformel

C9H5BrN2O3

Molekulargewicht

269.05 g/mol

IUPAC-Name

8-bromo-6-nitro-1H-quinolin-2-one

InChI

InChI=1S/C9H5BrN2O3/c10-7-4-6(12(14)15)3-5-1-2-8(13)11-9(5)7/h1-4H,(H,11,13)

InChI-Schlüssel

WADJJNBDJULHOY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)NC2=C(C=C(C=C21)[N+](=O)[O-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.